5-Fluoro-2-methoxypyrimidine

Descripción

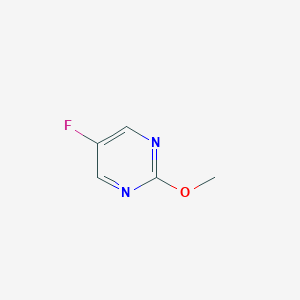

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKCCWWWQBMOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169102 | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17148-49-1 | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17148-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017148491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methoxypyrimidine: A Comprehensive Technical Guide

CAS Number: 17148-49-1

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a fluorinated pyrimidine derivative with the molecular formula C₅H₅FN₂O. Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17148-49-1 | [1][2] |

| Molecular Formula | C₅H₅FN₂O | |

| Molecular Weight | 128.10 g/mol | [3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| InChI Key | PDKCCWWWQBMOCA-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established chemical transformations for similar molecules.

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

This precursor can be synthesized in two steps from fluoroacetonitrile.[5] First, a Claisen condensation of fluoroacetonitrile with ethyl formate is performed to yield the enolate.

-

Materials: Fluoroacetonitrile, ethyl formate, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of potassium tert-butoxide in anhydrous THF at -10 °C, slowly add a solution of fluoroacetonitrile and ethyl formate in THF.

-

Stir the reaction mixture at -10 °C for several hours.

-

The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by filtration, washed with cold THF, and dried under vacuum.

-

Step 2: Cyclocondensation to form 5-Fluoro-2-methoxypyrimidin-4-amine

The potassium enolate is then reacted with O-methylisourea hemisulfate in a cyclocondensation reaction.[4]

-

Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-methylisourea hemisulfate, methanol, water.

-

Procedure:

-

Suspend potassium (Z)-2-cyano-2-fluoroethenolate in a mixture of methanol and water.

-

Add O-methylisourea hemisulfate to the suspension and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

The product, 5-fluoro-2-methoxypyrimidin-4-amine, can be isolated by extraction and purified by column chromatography.

-

Step 3: Conversion to this compound

The final step involves the removal of the amino group, which can be achieved through various methods, such as a diazotization reaction followed by reduction.

-

Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, sodium nitrite, hydrochloric acid, a suitable reducing agent (e.g., hypophosphorous acid).

-

Procedure:

-

Dissolve 5-Fluoro-2-methoxypyrimidin-4-amine in an aqueous acidic solution.

-

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise.

-

After the diazotization is complete, add the reducing agent and allow the reaction to proceed.

-

The final product, this compound, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

Purification can be achieved by recrystallization or column chromatography.

-

A logical workflow for the synthesis is depicted in the following diagram:

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase HPLC method can be adapted from established protocols for similar fluoropyrimidines.[6][7]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 10:90 (v/v) mixture of acetonitrile and water.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of approximately 265 nm.[6][7]

-

Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a known concentration.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of anticancer and antiviral agents. The fluorine atom at the 5-position is a key pharmacophore in many pyrimidine-based antimetabolites.

Mechanism of Action of 5-Fluoropyrimidines

Derivatives of 5-fluoropyrimidine, such as the well-known anticancer drug 5-Fluorouracil (5-FU), exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[1][8] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

The general mechanism involves the intracellular conversion of the 5-fluoropyrimidine into fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex effectively inhibits the enzyme, leading to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[1][8]

The metabolic activation and inhibitory action of 5-fluoropyrimidines are illustrated in the following signaling pathway diagram:

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17148-49-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

5-Fluoro-2-methoxypyrimidine chemical properties

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyrimidine: Core Chemical Properties and Applications

For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. This compound is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro and methoxy groups on the pyrimidine ring imparts unique electronic properties and reactivity, making it a versatile scaffold for synthesizing complex molecular architectures.

This guide provides a detailed overview of the core chemical properties, synthetic methodologies, and applications of this compound, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental values can vary slightly between suppliers, the predicted and established data provide a reliable baseline for laboratory work.

| Property | Value |

| Molecular Formula | C₅H₅FN₂O |

| Molecular Weight | 128.10 g/mol [1] |

| Melting Point | Not widely reported, but expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | ~144.8°C at 760 mmHg (Predicted for a similar isomer)[2] |

| Density | ~1.146 g/cm³ (Predicted for a similar isomer)[2] |

| pKa | 3.63 ± 0.10 (Predicted for a related aminopyrimidine)[3] |

| CAS Number | 62802-39-5[1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectroscopic characteristics.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃) and the aromatic protons on the pyrimidine ring. Chemical shifts will be influenced by the electronegative fluorine atom and the electron-donating methoxy group. |

| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the methoxy carbon and the four pyrimidine ring carbons. The carbon atom bonded to the fluorine will show a characteristic C-F coupling. |

| ¹⁹F NMR | A single resonance for the fluorine atom at the 5-position, providing a sensitive probe for the molecule's electronic environment.[4][5] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and a strong C-F stretching band. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the methoxy group or other small neutral molecules.[6] |

Reactivity and Synthetic Pathways

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the pyrimidine ring. The fluorine atom enhances metabolic stability and lipophilicity in derivative compounds, a desirable trait in drug candidates.[2][7] The methoxy group can influence the ring's reactivity, particularly in substitution reactions.[2]

The pyrimidine ring itself is susceptible to nucleophilic substitution, and the presence of the fluorine atom can further activate the ring towards such reactions. The methoxy group, being a good leaving group under certain conditions, can also be displaced.

A common synthetic approach to substituted pyrimidines involves multi-step sequences starting from more readily available precursors. A plausible synthesis for this compound could start from 5-fluorouracil, a common intermediate.

Caption: A plausible synthetic pathway to this compound.

Experimental Protocols

General Protocol for the Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine from 2-methoxy-5-fluorouracil

This protocol is adapted from a patented method for a similar transformation and serves as a representative example.[8]

Materials:

-

2-methoxy-5-fluorouracil (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (2 equivalents)

-

Triethylamine (1.8 equivalents)

-

Toluene (solvent)

Procedure:

-

To a reaction flask equipped with a thermometer and condenser, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

-

Heat the mixture to approximately 55°C.

-

Begin the dropwise addition of phosphorus oxychloride, carefully controlling the temperature of the exothermic reaction to maintain it between 105-110°C.

-

After the addition is complete, maintain the reaction at this temperature for 3 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be cooled and worked up to isolate the 2-methoxy-4-chloro-5-fluoropyrimidine intermediate. This would typically involve quenching the excess POCl₃, extraction, and purification.

Applications in Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The this compound scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[2]

The fluorine atom at the 5-position is a bioisostere for a hydrogen atom but with significantly different electronic properties. It can improve a drug candidate's pharmacokinetic profile by:

-

Enhancing Metabolic Stability: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.[7]

-

Increasing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Modulating Lipophilicity: This can improve membrane permeability and bioavailability.[2][7]

The methoxy group provides a handle for further functionalization through ether cleavage or can influence the molecule's conformation and interactions within a binding pocket.[7]

Caption: Workflow of this compound as a building block.

Safety and Handling

Based on data for structurally similar compounds, this compound and its derivatives should be handled with care. The following is a summary of potential hazards and recommended precautions.

Hazard Statements (based on related compounds):

Precautionary Statements:

-

Prevention: Wash hands and exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, eye, and face protection.[10][12] Use only in a well-ventilated area and avoid breathing dust or vapors.[10][12]

-

Response:

-

If Swallowed: Rinse mouth and seek medical attention.[13]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11][14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment.[10][11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10][13]

Conclusion

This compound is a strategically important chemical intermediate with properties that make it highly valuable in the field of drug discovery. Its unique combination of a fluorinated pyrimidine core and a methoxy group provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals.

References

- 1. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential mechanism of action within biological systems.

Core Physicochemical Data

This compound is a substituted pyrimidine with the molecular formula C₅H₅FN₂O. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts unique electronic properties that are of interest in the design of therapeutic agents. The quantitative data for this compound and a closely related intermediate are summarized below.

| Property | This compound | 4-Amino-5-fluoro-2-methoxypyrimidine |

| Molecular Formula | C₅H₅FN₂O | C₅H₆FN₃O |

| Molecular Weight | 128.10 g/mol | 143.12 g/mol [1] |

| CAS Number | 17148-49-1 | 1993-63-1[1] |

| Appearance | White to Almost white powder to crystal | White to Almost white powder to crystal |

| Melting Point | Not widely specified | 191.0 to 195.0 °C |

Synthetic Protocols

Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

A plausible synthetic route involves the cyclization of an appropriate precursor with O-methylisourea hemisulfate.[2] A more direct described method starts from 2-methoxy-4-chloro-5-fluoropyrimidine.

Experimental Protocol:

-

Reaction Setup: To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

-

Reaction Conditions: Heat the mixture to a temperature of 40-60 °C and stir for 3-5 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Collect the solid product by filtration. Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine.[3]

This synthesis yields a white solid with a molar yield of 95.0% and an HPLC purity of 99.0%.[3]

Biological Activity and Signaling Pathways

As a fluorinated pyrimidine, this compound is anticipated to exhibit biological activity similar to other compounds in this class, such as the widely used anticancer drug 5-fluorouracil (5-FU). The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.

Inhibition of thymidylate synthase disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This leads to an imbalance of deoxynucleotides and the misincorporation of other nucleotides into DNA, ultimately triggering cell cycle arrest and apoptosis.

The metabolic activation of fluoropyrimidines typically involves their conversion to fluorodeoxyuridine monophosphate (FdUMP), which is the active inhibitor of thymidylate synthase. Other metabolites can also be incorporated into both DNA and RNA, contributing to cytotoxicity.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidine Precursors

This technical guide provides a detailed overview of a core synthesis pathway for obtaining key precursors to 5-Fluoro-2-methoxypyrimidine. The focus of this document is the reliable and documented synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine , a critical intermediate for the development of various fluorinated pyrimidine compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

The synthesis route outlined begins with the readily available starting material, 2-methoxy-5-fluorouracil (also known as 5-fluoro-4-hydroxy-2-methoxypyrimidine), and proceeds via a chlorination reaction. This foundational step is crucial for enabling further functionalization of the pyrimidine ring.

Core Synthesis Pathway: Chlorination of 2-methoxy-5-fluorouracil

The primary transformation detailed in this guide is the conversion of the 4-hydroxy group of 2-methoxy-5-fluorouracil to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of an acid scavenger and an organic solvent.

Caption: Synthesis workflow for 2-methoxy-4-chloro-5-fluoropyrimidine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine based on established protocols[1].

Table 1: Reactant and Reagent Specifications

| Compound | Role | Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume |

| 2-Methoxy-5-fluorouracil | Starting Material | C₅H₅FN₂O₂ | 144.11 | 0.1 | 14.4 g |

| Phosphorus Oxychloride | Chlorinating Agent | POCl₃ | 153.33 | 0.2 | 30.6 g |

| Triethylamine | Acid Scavenger | C₆H₁₅N | 101.19 | 0.18 | 18.2 g |

| Toluene | Solvent | C₇H₈ | 92.14 | - | 26 g |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 105 - 110 °C |

| Reaction Time | 3 hours |

| Product Formula | C₅H₄ClFN₂O |

| Product Molar Mass | 162.55 g/mol |

| Theoretical Yield | 16.26 g |

| Reported Yield | High |

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN104945331A for the preparation of 2-methoxy-4-chloro-5-fluoropyrimidine[1].

Objective: To synthesize 2-methoxy-4-chloro-5-fluoropyrimidine via chlorination of 2-methoxy-5-fluorouracil.

Materials and Equipment:

-

250 mL three-neck reaction flask

-

Thermometer

-

Condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

2-Methoxy-5-fluorouracil (14.4 g, 0.1 mol)

-

Toluene (26 g)

-

Triethylamine (18.2 g, 0.18 mol)

-

Phosphorus oxychloride (30.6 g, 0.2 mol)

-

Water

-

Toluene (for extraction)

Procedure:

-

Setup: Equip a 250 mL reaction flask with a thermometer, condenser, and dropping funnel.

-

Charging Reactants: Add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine to the reaction flask.

-

Heating: Begin stirring the mixture and heat the flask to a temperature of 55 ± 1 °C.

-

Addition of Chlorinating Agent: Once the temperature is stable, begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride from the dropping funnel.

-

Reaction: After the addition is complete, heat the reaction mixture to control the temperature between 105 °C and 110 °C. Maintain this temperature and continue stirring for 3 hours.

-

Quenching and Extraction: After 3 hours, cool the reaction mixture. Carefully and slowly add the reaction solution to a mixture of water and toluene. Stir vigorously, then allow the layers to separate in a separatory funnel.

-

Work-up: Separate the organic layer. Extract the aqueous layer once more with toluene. Combine the organic layers.

-

Isolation: The combined organic layers contain the desired product, 2-methoxy-4-chloro-5-fluoropyrimidine. The solvent can be removed under reduced pressure to yield the product. This intermediate is often used directly in subsequent reactions, such as hydrazinolysis or amination[1].

This detailed guide provides the foundational knowledge for the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, a versatile intermediate in pharmaceutical chemistry. The provided pathway is robust and serves as a critical first step towards the synthesis of the target this compound and other related bioactive molecules.

References

Synthetic Pathways to 5-Fluoro-2-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 5-Fluoro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. This document details the starting materials, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the fluorine atom at the 5-position and the methoxy group at the 2-position, are important for modulating the biological activity and pharmacokinetic properties of target molecules. The efficient synthesis of this intermediate is therefore of significant interest. This guide outlines and compares several common synthetic strategies.

Synthetic Route 1: From 2,4-Dichloro-5-fluoropyrimidine

One of the most prevalent methods for synthesizing this compound involves the sequential displacement of chlorine atoms from 2,4-dichloro-5-fluoropyrimidine. This commercially available starting material offers a straightforward route through selective nucleophilic substitution.

Logical Workflow

Caption: Synthesis from 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

This step involves the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position.

-

Materials: 2,4-dichloro-5-fluoropyrimidine, Sodium methoxide, Methanol.

-

Procedure: A solution of sodium methoxide in methanol is prepared and cooled. 2,4-dichloro-5-fluoropyrimidine is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is worked up to isolate the product.

Step 2: Reductive Dechlorination

The remaining chlorine atom at the 4-position is removed via catalytic hydrogenation.

-

Materials: 4-Chloro-5-fluoro-2-methoxypyrimidine, Palladium on carbon (Pd-C), Hydrogen gas, Solvent (e.g., Ethanol, Methanol), Base (e.g., Triethylamine).

-

Procedure: 4-Chloro-5-fluoro-2-methoxypyrimidine is dissolved in a suitable solvent, and a catalytic amount of Pd-C is added, along with a base to neutralize the HCl formed. The mixture is then subjected to a hydrogen atmosphere (typically at a specified pressure) and stirred vigorously. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity |

| 2,4-Dichloro-5-fluoropyrimidine | 1. Sodium methoxide2. H₂, Pd-C | This compound | ~70-85% (overall) | >98% |

Synthetic Route 2: From 5-Fluorouracil Derivatives

Another common approach starts from derivatives of 5-fluorouracil, such as 5-fluoro-2,4-dihydroxypyrimidine. This route involves chlorination followed by methoxylation and reduction.

Logical Workflow

Caption: Synthesis from 5-fluorouracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Materials: 5-Fluorouracil, Phosphorus oxychloride (POCl₃), Tertiary amine (e.g., N,N-dimethylaniline).

-

Procedure: 5-Fluorouracil is heated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base. The reaction mixture is refluxed until the starting material is consumed. The excess POCl₃ is removed by distillation, and the residue is carefully poured onto ice to hydrolyze any remaining reagent. The product is then extracted with an organic solvent.

Step 2 & 3: Methoxylation and Reduction

The subsequent steps of selective methoxylation and reductive dechlorination are carried out as described in Synthetic Route 1.

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity |

| 5-Fluorouracil | 1. POCl₃2. Sodium methoxide3. H₂, Pd-C | This compound | Variable, generally lower than Route 1 | >95% |

Synthetic Route 3: From 2-Methoxy-5-fluorouracil

A variation of the previous route starts with 2-methoxy-5-fluorouracil (also known as 5-fluoro-4-hydroxy-2-methoxypyrimidine). This avoids the initial methoxylation step on the dichloro intermediate.

Logical Workflow

Caption: Synthesis from 2-methoxy-5-fluorouracil.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

-

Materials: 2-Methoxy-5-fluorouracil, Phosphorus oxychloride (POCl₃), Toluene, Triethylamine.[1]

-

Procedure: In a reaction flask, 2-methoxy-5-fluorouracil, toluene, and triethylamine are added.[1] The mixture is heated, and phosphorus oxychloride is added dropwise.[1] The reaction temperature is maintained at 105-110°C for several hours.[1] After completion, the reaction mixture is worked up to isolate the chlorinated product.

Step 2: Reductive Dechlorination

This step is carried out as previously described.

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity |

| 2-Methoxy-5-fluorouracil | 1. POCl₃, Triethylamine2. H₂, Pd-C | This compound | Good | High |

Synthetic Route 4: From Fluoroacetonitrile and O-Methylisourea

A different approach involves the construction of the pyrimidine ring from acyclic precursors. This method can be advantageous in terms of cost and availability of starting materials.[2]

Logical Workflow

Caption: Synthesis from fluoroacetonitrile.

Experimental Protocols

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

-

Materials: Fluoroacetonitrile, Ethyl formate, Potassium tert-butoxide, THF.[2]

-

Procedure: Fluoroacetonitrile is subjected to a Claisen condensation with ethyl formate using a strong base like potassium tert-butoxide in an anhydrous solvent such as THF at low temperatures.[3] The resulting enolate salt is then isolated.[2]

Step 2: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

-

Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-Methylisourea hemisulfate, Methanol/Water.[2]

-

Procedure: The enolate is cyclized with O-methylisourea hemisulfate in a mixed solvent system like methanol/water to form the aminopyrimidine derivative.[2] A yield of 41% has been reported for this step.[2]

Step 3: Deamination to this compound

-

Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, Sodium nitrite, Acid, Reducing agent.

-

Procedure: The amino group at the 4-position is removed. This can be achieved through diazotization with sodium nitrite in an acidic medium, followed by a reduction step to replace the diazonium group with a hydrogen atom.

Quantitative Data

| Starting Material | Key Reagents | Intermediate | Intermediate Yield |

| Fluoroacetonitrile | Ethyl formate, KOtBu | Potassium (Z)-2-cyano-2-fluoroethenolate | ~77%[3] |

| Potassium (Z)-2-cyano-2-fluoroethenolate | O-Methylisourea hemisulfate | 5-Fluoro-2-methoxypyrimidin-4-amine | 41%[2] |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. The methods starting from chlorinated pyrimidine precursors are generally high-yielding and straightforward, while the construction of the pyrimidine ring from acyclic materials offers an alternative that may be more cost-effective for large-scale synthesis. Each route presents a viable option for obtaining this important pharmaceutical intermediate.

References

5-Fluoro-2-methoxypyrimidine structural analogs

An In-depth Technical Guide to the Structural Analogs of 5-Fluoro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom and a methoxy group can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This compound and its structural analogs are of particular interest, primarily as intermediates and prodrugs in the development of anticancer and antifungal therapies. Many of these compounds are part of the fluoropyrimidine class of drugs, which have been a mainstay in oncology for decades. Their mechanism of action often involves the metabolic conversion to 5-fluorouracil (5-FU) and its subsequent active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.

This technical guide provides a comprehensive overview of the key structural analogs of this compound, detailing their synthesis, biological activities, and pharmacokinetic profiles. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Key Structural Analogs and Physicochemical Properties

The development of analogs has focused on improving therapeutic index, oral bioavailability, and tumor selectivity compared to intravenously administered 5-FU. These analogs range from direct precursors to complex prodrugs designed for targeted activation.

Table 1: Physicochemical Properties of this compound and Key Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role | Reference |

| 5-Fluoro-2-methoxypyridine | C₆H₆FNO | 127.12 | 51173-04-7 | Related Scaffold | |

| 2-Fluoro-5-methoxypyrimidine | C₅H₅FN₂O | 128.11 | 62802-39-5 | Isomeric Analog | |

| 4-Amino-5-fluoro-2-methoxypyrimidine | C₅H₆FN₃O | 143.12 | 1993-63-1 | Synthetic Intermediate | |

| 5-Fluorocytosine (5-FC) | C₄H₄FN₃O | 129.09 | 2022-85-7 | Antifungal Agent, 5-FU Prodrug | |

| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | 51-21-8 | Anticancer Drug | |

| Capecitabine | C₁₅H₂₂FN₃O₆ | 359.35 | 154361-50-9 | Oral 5-FU Prodrug | |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | C₉H₁₁FN₂O₅ | 246.19 | 3094-09-5 | 5-FU Prodrug |

Synthesis of Key Analogs

The synthesis of fluoropyrimidine analogs often involves multi-step processes starting from readily available pyrimidine precursors. The introduction of the fluorine atom is a critical step, which can be achieved either by direct fluorination or by using a fluorinated building block.

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine

This protocol describes a general procedure for the synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine (also known as 5-fluoro-2-methoxy-4-pyrimidinamine) from a chloropyrimidine intermediate.

Materials:

-

2-methoxy-4-chloro-5-fluoropyrimidine (32.5 g)

-

10 wt% solution of ammonia in isopropanol (170 g)

-

Isopropanol (for washing)

Procedure:

-

Add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170 g of a 10 wt% solution of ammonia in isopropanol in a suitable reaction vessel.

-

Heat the reaction mixture to a temperature between 40-60 °C.

-

Stir the reaction for 3-5 hours, monitoring for completion via a suitable method (e.g., HPLC).

-

Once the reaction is complete, allow the mixture to cool naturally to room temperature.

-

Collect the resulting solid product by filtration.

-

Wash the collected solid with isopropanol.

-

Dry the solid to yield the final product, 5-fluoro-2-methoxy-4-pyrimidinamine.

Expected Outcome:

-

This procedure has been reported to yield 27.2 g of a white solid product, corresponding to a 95.0% molar yield with 99.0% purity as determined by HPLC.

The Dawn of a New Era in Fluoropyrimidine Chemotherapy: A Technical Guide to Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, and at the forefront of this evolution lies the development of novel chemotherapeutic agents. Among these, fluoropyrimidine derivatives have long been a cornerstone of treatment for a variety of solid tumors. However, their efficacy is often limited by issues of toxicity and resistance. This technical guide delves into the discovery and preclinical/clinical development of two promising novel fluoropyrimidine derivatives, TAS-114 and NUC-3373, which are poised to redefine the therapeutic application of this important class of drugs.

Introduction: Overcoming the Limitations of Traditional Fluoropyrimidines

5-Fluorouracil (5-FU) and its oral prodrugs have been pivotal in oncology for decades. Their primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and the misincorporation of fluorinated nucleotides into DNA and RNA, leading to cytotoxicity. However, the clinical utility of traditional fluoropyrimidines is hampered by several factors:

-

Non-selective toxicity: Widespread action on both cancerous and healthy, rapidly dividing cells leads to significant side effects such as myelosuppression, mucositis, and hand-foot syndrome.

-

Drug resistance: Cancer cells can develop resistance through various mechanisms, including increased expression of TS or the drug catabolizing enzyme dihydropyrimidine dehydrogenase (DPD).

-

Suboptimal pharmacokinetics: 5-FU has a short half-life and variable bioavailability, necessitating complex dosing schedules.

The novel derivatives discussed herein, TAS-114 and NUC-3373, have been rationally designed to address these limitations, offering the potential for improved efficacy and a more favorable safety profile.

TAS-114: A Dual-Targeted Approach to Enhancing Fluoropyrimidine Efficacy

TAS-114 is an orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD)[1]. This dual mechanism is designed to potentiate the anticancer effects of fluoropyrimidines like capecitabine and S-1.

Mechanism of Action

The antitumor activity of TAS-114 stems from its ability to modulate two key enzymatic pathways involved in fluoropyrimidine metabolism and action[1][2]:

-

dUTPase Inhibition: By inhibiting dUTPase, TAS-114 prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to an accumulation of these nucleotides and their subsequent misincorporation into DNA, triggering DNA damage and cell death[1].

-

DPD Inhibition: TAS-114 also inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU[1]. This inhibition increases the bioavailability and prolongs the exposure of 5-FU, thereby enhancing its antitumor effect.

Mechanism of Action of TAS-114

Preclinical and Clinical Data Summary

Preclinical studies have demonstrated that TAS-114 enhances the cytotoxicity of fluoropyrimidines in various cancer cell lines and increases the antitumor activity of capecitabine in mouse models[3]. Clinical trials have further evaluated the safety and efficacy of TAS-114 in combination with S-1 (an oral fluoropyrimidine) in patients with advanced solid tumors.

| Study Phase | Cancer Type | Combination Therapy | Key Findings | Reference |

| Phase 1 | Advanced Solid Tumors | TAS-114 + S-1 | MTD: TAS-114 200 mg/m² + S-1 36 mg/m². Common AEs: anemia, lymphocytopenia, neutropenia. Partial response in 10/76 patients. | [4] |

| Phase 2 | Advanced NSCLC | TAS-114 + S-1 vs. S-1 alone | ORR: 19.7% (combo) vs. 10.3% (S-1 alone). No significant improvement in PFS. | [5] |

NUC-3373: A ProTide Approach to Targeted Thymidylate Synthase Inhibition

NUC-3373 is a phosphoramidate protide of 5-fluorodeoxyuridine (FUDR) designed to overcome the key limitations of 5-FU by generating higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), while minimizing the formation of toxic metabolites[6][7].

Mechanism of Action

NUC-3373's design allows it to bypass the resistance mechanisms associated with 5-FU[6][7]. It does not require nucleoside transporters for cellular uptake and is resistant to degradation by DPD. Once inside the cell, it is efficiently converted to FdUMP, leading to potent inhibition of thymidylate synthase and subsequent DNA damage.

Mechanism of Action of NUC-3373

Preclinical and Clinical Data Summary

Preclinical studies have shown that NUC-3373 is a more potent inhibitor of TS than 5-FU and induces greater DNA damage in cancer cells[7]. Clinical trials have demonstrated a favorable safety profile and encouraging antitumor activity, particularly in patients who have relapsed on prior 5-FU therapy[6][8].

| Study Phase | Cancer Type | Combination Therapy | Key Findings | Reference |

| Phase 1 (NuTide:301) | Advanced Solid Tumors | NUC-3373 Monotherapy | MTD: 2500 mg/m² weekly. Favorable PK profile. Stable disease observed. | [6] |

| Phase 1b (NuTide:302) | Advanced Colorectal Cancer | NUC-3373 ± Leucovorin | Tumor shrinkage observed in fluoropyrimidine-refractory patients. Favorable safety profile. | [8] |

| Phase 1/2 (NuTide:303) | Advanced Solid Tumors | NUC-3373 + Pembrolizumab | Durable responses observed, including a 100% reduction in target lesions in one patient and an 81% reduction in another. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of novel fluoropyrimidine derivatives.

Synthesis of Novel Fluoropyrimidine Derivatives

A general synthetic approach for fluoropyrimidine analogs often involves the cyclocondensation of a fluorinated building block with an amidine or related precursor. For example, 5-fluoropyrimidines can be synthesized from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions[9]. This method offers a versatile route to a variety of substituted fluoropyrimidines.

General Synthesis Workflow

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Thymidylate Synthase (TS) Inhibition Assay (Western Blot)

Western blotting can be used to assess the inhibition of TS by observing the formation of a stable ternary complex between FdUMP, TS, and 5,10-methylenetetrahydrofolate.

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TS.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The formation of the ternary complex will result in a band shift to a higher molecular weight.

DNA Damage Assessment (γH2AX Immunofluorescence)

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the number of γH2AX foci per nucleus.

Conclusion and Future Directions

The novel fluoropyrimidine derivatives TAS-114 and NUC-3373 represent significant advancements in the field of oncology. By targeting specific enzymatic pathways and overcoming the limitations of traditional fluoropyrimidines, these agents hold the promise of improved therapeutic outcomes for cancer patients. The dual-inhibition strategy of TAS-114 and the ProTide technology of NUC-3373 showcase innovative approaches to drug design.

Further research will focus on optimizing combination therapies, identifying predictive biomarkers of response, and expanding the clinical application of these promising new agents to a broader range of malignancies. The continued exploration of novel fluoropyrimidine derivatives will undoubtedly pave the way for more effective and less toxic cancer chemotherapies.

References

- 1. mdpi.com [mdpi.com]

- 2. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, phase 2 study of deoxyuridine triphosphatase inhibitor, TAS-114, in combination with S-1 versus S-1 alone in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Fluoro-2-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. This document details the expected spectroscopic data, provides comprehensive experimental protocols for its characterization, and presents visual workflows to aid in understanding the analytical processes involved.

Core Spectroscopic Data

The structural elucidation and confirmation of this compound (C₅H₅FN₂O, Molar Mass: 128.11 g/mol ) relies on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine atoms.

| ¹H NMR | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |

| H4/H6 | ~8.4 | d | ~2.9 | |

| OCH₃ | ~4.0 | s | - |

| ¹³C NMR | Atom | Chemical Shift (ppm) |

| C2 | ~163 | |

| C4/C6 | ~150 (d, ¹JCF ≈ 240) | |

| C5 | ~145 (d, ²JCF ≈ 20) | |

| OCH₃ | ~55 |

| ¹⁹F NMR | Atom | Chemical Shift (ppm) | Multiplicity |

| F5 | ~-165 | t |

Note: Predicted chemical shifts and coupling constants are based on the analysis of similar pyrimidine structures and established spectroscopic principles. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2950-2850 | Medium |

| C=N stretch | 1650-1550 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch | 1250-1000 | Strong |

| C-O stretch | 1300-1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1]

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 99 | [M - CHO]⁺ |

| 97 | [M - OCH₃]⁺ |

| 70 | [M - OCH₃ - HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~260 | Not available |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at a ¹⁹F frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 64-128 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -100 to -200 ppm.

-

Reference: External standard of CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

Data Acquisition:

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Cuvette: 1 cm path length quartz cuvette.

-

Blank: Use the pure solvent as a reference blank.

-

Scan Speed: Medium.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for the structural elucidation of this compound.

References

A Comprehensive Technical Guide to 4-Amino-5-fluoro-2-methoxypyrimidine

For researchers, scientists, and professionals in drug development, 4-Amino-5-fluoro-2-methoxypyrimidine is a key chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and safety considerations.

Chemical Identity and Nomenclature

The compound with the CAS number 1993-63-1 is authoritatively recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 5-fluoro-2-methoxypyrimidin-4-amine [1]. It is also commonly referred to by several synonyms, which are listed in the table below for comprehensive identification.

| Identifier Type | Identifier |

| IUPAC Name | 5-fluoro-2-methoxypyrimidin-4-amine[1] |

| CAS Number | 1993-63-1[1][2][3][4][5] |

| Synonyms | 4-Amino-5-fluoro-2-methoxypyrimidine[1][2][3][4][5], 5-Fluoro-2-methoxypyrimidin-4-amine[1][4][5], 5-Fluoro-2-methoxy-4-pyrimidinamine[4][5], 4-Pyrimidinamine, 5-fluoro-2-methoxy-[4][5] |

| Molecular Formula | C5H6FN3O[1][4][5] |

| Molecular Weight | 143.12 g/mol [1][2][4][5] |

| InChI | InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[1][4] |

| InChIKey | BYALTIIVASWNSY-UHFFFAOYSA-N[1][4] |

| SMILES | COC1=NC=C(C(N)=N1)F[4] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-Amino-5-fluoro-2-methoxypyrimidine is provided below, offering a quick reference for experimental design and handling.

| Property | Value |

| Appearance | White to Almost white powder to crystal[2][3][4] |

| Melting Point | 191.0 to 195.0 °C[3], 193 °C[2][4] |

| Boiling Point (Predicted) | 278.9 ± 43.0 °C[4] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 3.63 ± 0.10[4] |

| Purity | >99.0% (Nonaqueous Titration)[3], min. 98.0% (GC)[3] |

Spectroscopic data is crucial for the structural confirmation of the compound. Available data includes:

-

¹H NMR: Spectra has been recorded on a Varian CFT-20 instrument using Polysol as the solvent[6].

-

FTIR: Spectra has been obtained using the KBr wafer technique[7].

Synthesis Protocols

4-Amino-5-fluoro-2-methoxypyrimidine is a valuable intermediate, and its synthesis is a critical process. Below are detailed experimental protocols derived from patented methods.

Synthesis from 2-Methoxy-4-chloro-5-fluoropyrimidine

This common method involves the amination of a chlorinated precursor.

Experimental Protocol:

-

To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

-

Heat the reaction mixture to a temperature between 40-60 °C.

-

Stir the reaction for a period of 3-5 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature naturally.

-

Collect the solid product by filtration.

-

Wash the collected solid with isopropanol.

-

Dry the solid to yield 27.2 g of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. This corresponds to a molar yield of 95.0% with an HPLC purity of 99.0%[4].

Synthesis from 2-Methoxy-5-fluorouracil

This protocol outlines a two-step synthesis starting from 2-methoxy-5-fluorouracil.

Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine

-

In a four-hole flask under a nitrogen atmosphere, add 600.0 g of 2-methoxy-5-fluorouracil to 1 L of toluene and 352.92 g of N,N-dimethylaniline (DMA) in toluene.

-

Heat the mixture to 30 °C.

-

Add 382.49 g of phosphorus oxychloride (POCl₃) dropwise over approximately 0.6 hours.

-

After the addition is complete, heat the mixture to 70 °C and stir for 2.0 hours.

-

Once the reaction is complete, cool the mixture and pour it into a solution of 1.0 L of water and 0.9 L of 20% hydrochloric acid.

-

Allow the layers to separate and collect the organic phase.

-

Dry the organic phase and remove the solvent under reduced pressure to obtain 574 g of 2-methoxy-4-chloro-5-fluoropyrimidine as a colorless, transparent liquid[8].

Step 2: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine

-

React the 2-methoxy-4-chloro-5-fluoropyrimidine obtained from the previous step with aqueous ammonia.

-

After the reaction is complete, filter the mixture.

-

Wash the filter cake with water.

-

Dry the solid to obtain 2-methoxy-4-amino-5-fluoropyrimidine as an off-white solid[8].

Role in Drug Development and Chemical Synthesis

4-Amino-5-fluoro-2-methoxypyrimidine serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, including anti-infectives, anticancer drugs, and treatments for neurological disorders[9]. The presence of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of a drug molecule, making fluorinated intermediates like this highly valuable[10][11]. It is specifically mentioned as an intermediate in the synthesis of Flucytosine[4].

The synthesis of various 4-amino-5-fluoropyrimidines can be achieved through a cyclocondensation reaction between amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate under mild conditions, often resulting in excellent yields[10].

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

Hazard Identification:

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[3].

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[3][12][13].

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature[4].

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for 4-Amino-5-fluoro-2-methoxypyrimidine from its chlorinated precursor.

Caption: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine.

References

- 1. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | TCI Deutschland GmbH [tcichemicals.com]

Commercial Suppliers and Technical Applications of 5-Fluoro-2-methoxypyrimidine: A Guide for Researchers

For researchers, scientists, and drug development professionals, 5-Fluoro-2-methoxypyrimidine stands as a key building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both a fluorine atom and a methoxy group on a pyrimidine ring, imparts desirable properties for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

This technical guide provides an overview of the commercial availability of this compound, a detailed synthesis protocol, and insights into its applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Commercial Availability

This compound is readily available from several major chemical suppliers. Researchers can procure this compound in various quantities to suit their laboratory and developmental needs.

| Supplier | CAS Number | Available Quantities |

| Sigma-Aldrich | 17148-49-1 | 100 MG, 250 MG, 1 G |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for the preparation of fluorinated pyridine and pyrimidine compounds. This process typically involves the strategic introduction of the fluoro and methoxy groups onto the pyrimidine core.

Experimental Protocol: A General Synthetic Approach

A plausible synthetic route to this compound can be adapted from the preparation of similar fluorinated heterocycles. The following is a generalized protocol that may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Diazotization and Fluorination of an Aminopyrimidine Precursor

-

An appropriate amino-substituted pyrimidine is dissolved in anhydrous hydrogen fluoride.

-

The reaction vessel, typically a tetrafluoroethylene-lined tank, is cooled to -78 °C.

-

Sodium nitrite is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to a temperature between -5 °C and 5 °C and is stirred for a designated period.

-

The reaction temperature is then raised to between 30 °C and 70 °C for a short duration to complete the reaction.

-

The reaction is carefully quenched with an ice-water mixture and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield the fluorinated pyrimidine intermediate.

Step 2: Methoxylation of the Fluorinated Pyrimidine

The subsequent introduction of the methoxy group can often be achieved via nucleophilic aromatic substitution, where a chloro or other suitable leaving group at the 2-position of the fluorinated pyrimidine is displaced by a methoxide source.

-

The fluorinated pyrimidine intermediate is dissolved in a suitable anhydrous solvent such as methanol or tetrahydrofuran.

-

Sodium methoxide is added to the solution, and the reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Role in Kinase Inhibitor Synthesis

The 2-methoxypyrimidine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The fluorine atom at the 5-position can form favorable interactions within the binding pocket and improve the overall drug-like properties of the inhibitor.

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Biological Activity of Structurally Related Compounds

While specific quantitative biological data for this compound itself is not extensively published, the inhibitory activities of structurally related pyrimidine derivatives highlight the potential of this scaffold. For instance, various substituted pyrimidines have demonstrated potent inhibition against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

| Compound Class | Target Kinase | Reported IC50 Values (µM) |

| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | 1.23 - 3.84 |

| 5-(methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Sub-nanomolar |

This data underscores the value of the pyrimidine core in designing potent kinase inhibitors, and this compound provides a key starting point for the synthesis of such compounds.

Experimental Protocol: Kinase Inhibition Assay

To evaluate the biological activity of novel compounds synthesized from this compound, a common method is the in vitro kinase inhibition assay. The following is a generalized protocol for a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase enzyme, and its specific substrate in an appropriate buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Methodological & Application

Synthesis of 5-Fluoro-2-methoxypyrimidine: An Essential Intermediate for Pharmaceutical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Fluoro-2-methoxypyrimidine is a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably as a key intermediate in the production of antiviral and antifungal agents such as 5-fluorocytosine. This document provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 5-fluorouracil. The outlined procedure involves a two-step process: the chlorination of 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine, followed by a selective methoxylation. This protocol is designed to furnish researchers with a reliable and reproducible method for obtaining this high-value pyrimidine derivative.

Introduction

The synthesis of fluorinated pyrimidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The fluorine atom can critically influence the biological activity of a molecule by altering its metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile synthon, enabling the introduction of the 5-fluoropyrimidine moiety into larger, more complex molecules. The protocol detailed herein is based on established chemical transformations, providing a clear pathway for its laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound from 5-fluorouracil proceeds via a two-step reaction sequence. The initial step involves the conversion of the dihydroxy pyrimidine (in its tautomeric uracil form) to a dichloro derivative using a chlorinating agent. The subsequent step is a nucleophilic substitution reaction where one of the chlorine atoms is selectively replaced by a methoxy group.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This procedure details the chlorination of 5-fluorouracil.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 5-Fluorouracil | 130.08 |

| Phosphorus oxychloride (POCl₃) | 153.33 |

| N,N-Dimethylaniline | 121.18 |

| Dichloromethane (CH₂Cl₂) | 84.93 |

| Water (H₂O) | 18.02 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 |

| 5% w/w Sodium Bicarbonate (NaHCO₃) solution | 84.01 |

-

Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).

-

Heat the mixture to approximately 100 °C with stirring.

-

Slowly add N,N-dimethylaniline (2.00 mole equivalents) over a period of about 9 hours, maintaining the temperature at 100 °C.

-

After the addition is complete, continue to stir the reaction mixture at 100 °C for no more than 4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to approximately 20 °C over 2 hours.

-

In a separate vessel, prepare a mixture of water and dichloromethane.

-

Slowly and carefully quench the reaction mixture by pouring it into the water/dichloromethane mixture, ensuring the temperature is maintained below 40 °C.

-

Stir the resulting mixture at 20 °C for at least 3 hours.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the aqueous and organic layers. Wash the aqueous phase with dichloromethane.

-

Combine the organic layers and wash sequentially with concentrated aqueous hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.

-

The resulting organic solution containing 2,4-dichloro-5-fluoropyrimidine can be concentrated by distillation if necessary. The typical yield is approximately 95%.[1]

Quantitative Data for Step 1:

| Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Fluorouracil | Phosphorus oxychloride, N,N-Dimethylaniline | 1:2.5:2 | Dichloromethane (for workup) | 100 | ~13 | ~95[1] |

Step 2: Synthesis of this compound